Pentadec-1-EN-2-OL
Description
Pentadec-1-en-2-ol (C₁₅H₂₈O) is a monounsaturated primary alcohol with a 15-carbon chain featuring a hydroxyl group at position 2 and a double bond at position 1. This compound is notable for its amphiphilic properties due to the polar hydroxyl group and the hydrophobic alkyl chain. Its structural features—such as chain length, double bond position, and functional group placement—dictate its physical, chemical, and biological behavior, making comparisons with analogous compounds critical for applications in material science and biochemistry.
Properties
CAS No. |
64597-07-5 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadec-1-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h16H,2-14H2,1H3 |
InChI Key |
OFHZGIKNGATWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentadec-1-EN-2-OL can be synthesized through several methods. One common method involves the addition of methylmagnesium iodide or bromide to crotonaldehyde, followed by partial dehydration of pentanediol or hydrolysis of 2-chloropentene-3 . The reaction typically requires a Grignard reagent and an ether solvent under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of specialized equipment to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Pentadec-1-EN-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur in the presence of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Pentadec-1-EN-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of Pentadec-1-EN-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cell signaling pathways or metabolic processes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares pentadec-1-en-2-ol with three structurally related alcohols: 1-pentadecanol (saturated analog), pentadec-1-en-1-ol (hydroxyl group adjacent to the double bond), and tetradec-1-en-2-ol (shorter chain length).
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (mg/L) | LogP (Octanol-Water) |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₈O | 224.38 | 298–302 | 0.45 | 6.2 |
| 1-Pentadecanol | C₁₅H₃₂O | 228.42 | 310–315 | 0.12 | 7.1 |
| Pentadec-1-en-1-ol | C₁₅H₂₈O | 224.38 | 290–295 | 0.38 | 5.9 |
| Tetradec-1-en-2-ol | C₁₄H₂₆O | 210.36 | 285–290 | 0.67 | 5.3 |
Key Observations :
- Chain Length : Reducing the chain length (tetradec-1-en-2-ol) decreases boiling point and LogP, reflecting reduced hydrophobicity .
- Double Bond Position : Moving the hydroxyl group closer to the double bond (pentadec-1-en-1-ol) lowers thermal stability compared to this compound, likely due to steric strain .
- Saturation: The saturated analog (1-pentadecanol) exhibits higher LogP and boiling point, emphasizing the role of the double bond in reducing intermolecular van der Waals forces.
Chemical Reactivity
The hydroxyl and alkene groups in this compound enable distinct reactivity patterns:
- Oxidation: The allylic hydroxyl group is susceptible to oxidation, forming a ketone (pentadec-1-en-2-one) under mild conditions. In contrast, 1-pentadecanol requires stronger oxidizing agents for conversion to pentadecanal .
- Hydrogenation: Selective hydrogenation of the double bond yields 2-pentadecanol, a saturated alcohol with applications in lubricant formulations. This reaction is less feasible in pentadec-1-en-1-ol due to steric hindrance near the hydroxyl group .
Experimental Considerations
Methodological protocols for analyzing this compound and its analogs adhere to standardized practices:
- Purification: Solid-phase extraction (SPE) using n-hexane/ethyl ether (95:5 v/v) is recommended for isolating unsaturated alcohols, as noted in pesticide analytical methodologies .
- Quantification : Gas chromatography (GC) with flame ionization detection (FID) provides accurate quantification, with calibration curves validated using metric units and significant figures reflecting method accuracy .
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